Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate follows IUPAC conventions for bicyclic systems. The parent structure, benzo[b]dioxine, consists of a benzene ring fused to a 1,4-dioxane ring system. The prefix 2,3-dihydro indicates partial saturation at positions 2 and 3 of the dioxane ring, resulting in a six-membered oxygen-containing heterocycle with two adjacent methylene groups. The substituent at position 5 is an ethyl ester group (–COOCH₂CH₃), which is prioritized for numbering due to its higher functional group precedence.
Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₄ | |
| Molecular weight | 208.21 g/mol | |
| CAS registry number | 261767-10-6 |
The compound’s systematic identification is further supported by spectroscopic data, including NMR and IR, which confirm the presence of the ester carbonyl (C=O) stretching vibration at ~1700–1750 cm⁻¹ and aromatic C–H bending modes.
Crystallographic Analysis and Three-Dimensional Conformation
While direct X-ray crystallographic data for ethyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate are not explicitly reported in the literature, analogous compounds provide insights into its likely conformation. For example, methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (CAS 214894-91-4) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.228 Å, b = 25.147 Å, c = 5.964 Å, and β = 103.6°. The benzodioxane ring adopts a nearly planar arrangement, with the ester group oriented perpendicular to the aromatic plane to minimize steric hindrance.
Hypothetical Packing Interactions
- π–π stacking : Expected between aromatic rings of adjacent molecules, as observed in methyl 6-acetyl-1,4-benzodioxine-2-carboxylate (centroid–centroid distance: 3.88 Å).
- C–H···O hydrogen bonds : Likely between methylene protons of the dioxane ring and ester carbonyl oxygen atoms.
Electronic Structure and Molecular Orbital Configuration
Density functional theory (DFT) studies on related benzodioxine derivatives reveal critical electronic properties. For instance, the HOMO (highest occupied molecular orbital) of methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate is localized on the benzene ring and oxygen lone pairs, while the LUMO (lowest unoccupied molecular orbital) resides on the ester carbonyl group. The HOMO–LUMO energy gap, a measure of chemical reactivity, is estimated at ~5.2 eV, indicating moderate stability.
Key DFT-Derived Parameters
| Parameter | Value (eV) | Source |
|---|---|---|
| HOMO energy | -6.8 | |
| LUMO energy | -1.6 | |
| Band gap | 5.2 |
The electron-withdrawing ester group polarizes the benzene ring, enhancing electrophilic substitution at position 7. Natural bond orbital (NBO) analysis further confirms hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C–H bonds.
Stereochemical Considerations and Chiral Centers
Ethyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate lacks chiral centers due to the symmetry of its benzodioxane core. The dioxane ring’s 2,3-dihydro substitution creates two equivalent methylene groups (–CH₂–), rendering the molecule achiral. However, conformational flexibility exists:
- Chair-like conformations : The dioxane ring may adopt chair or boat configurations, though steric constraints favor the chair form.
- Ester group rotation : The ethoxycarbonyl moiety can rotate freely about the C5–C(O) bond, leading to multiple rotamers.
Notably, enantiomeric forms are observed in structurally modified analogs. For example, (S)-ethyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate (CAS 882980-86-1) exhibits a chiral center at position 2, with specific optical rotation values reported.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCYPPHRYLPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate serves as a lead compound in drug discovery due to its potential biological activities. Notably, it has been investigated for its role as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. Compounds derived from this structure have shown efficacy in inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessing the compound's effects on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | PARP inhibition |
| A549 (Lung) | 30 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
These findings suggest that the compound could enhance the efficacy of existing chemotherapeutic agents by increasing cancer cell sensitivity to treatment.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory potential across various targets:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 45 |
| α-Glucosidase | Non-competitive | 50 |
These results indicate potential therapeutic applications in diseases such as Alzheimer's and Type 2 diabetes mellitus.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of derivatives of ethyl 2,3-dihydrobenzo[b][1,4]dioxine. Modifications at specific positions on the benzodioxine ring can significantly enhance or diminish biological activity:
| Derivative Name | Position of Modification | Biological Activity |
|---|---|---|
| Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | 8-position | Enhanced anticancer activity |
| Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 7-position | Moderate anti-inflammatory activity |
These modifications underscore the importance of specific functional groups in determining the biological properties of benzodioxine derivatives.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Structural Isomers and Ester Variants
- Positional isomerism (e.g., ester at 2- vs. 5-position) influences electronic effects. For instance, the 5-position ester in the parent compound may enhance resonance stabilization with the aromatic ring, affecting electrophilic substitution patterns .
Halogenated Derivatives
- Key Differences :
Biological Activity
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a dioxin moiety which is known for its biological activity. The compound can be represented as follows:
- Chemical Formula : C₁₁H₁₂O₄
- Molecular Weight : 204.21 g/mol
- CAS Number : 261767-10-6
Anticancer Activity
Recent studies have demonstrated that derivatives of the 1,4-benzodioxan moiety, including this compound, exhibit potent anticancer properties. For instance:
- In vitro Studies : A series of compounds with the 1,4-benzodioxan structure were tested against various cancer cell lines (A549, HeLa, U251, and HepG-2). Compounds exhibited IC50 values ranging from 16 nM to 76 nM, indicating strong inhibitory effects on cell proliferation .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4d | HepG-2 | 76 |
| 4t | HeLa | 16 |
| 4b | A549 | 21 |
These results suggest that structural modifications on the benzodioxan framework can enhance anticancer activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various pathogens:
- Antifungal Activity : Compounds derived from the benzodioxan structure showed significant antifungal activity against plant pathogens. For example, certain derivatives achieved over 60% inhibition rates at concentrations as low as 50 mg/L .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. The following points summarize key findings from SAR studies:
- Electron-Withdrawing Groups : The presence of strong electron-withdrawing substituents on the aromatic ring enhances JAK inhibitory activity.
- Hydrogen Bonding : The oxygen atoms in the dioxin structure facilitate hydrogen bonding with target proteins, improving binding affinity .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Anticancer Efficacy : A study evaluated various benzodioxan derivatives for their effects on cancer cell lines. The findings indicated that modifications in substitution patterns significantly influenced their antiproliferative effects .
- Antimicrobial Testing : In another study focused on plant pathogens, derivatives exhibited varying degrees of antifungal activity. Some compounds achieved complete inhibition against specific fungi .
Q & A
Basic Research Questions
Synthesis and Reaction Optimization Q: What is the optimal synthetic route for Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate, and how are reaction conditions optimized? A: The compound is synthesized via acid chloride activation. Starting with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, refluxing with thionyl chloride (SOCl₂) at 70–80°C for 4 hours generates the acyl chloride intermediate. This intermediate is then reacted with ethyl alcohol or esterified under anhydrous conditions. Key optimizations include controlling reflux temperature to avoid side reactions and using ethyl acetate as a solvent for intermediate dissolution . Alternative methods involve coupling with amino acid ethyl esters using HATU/DIEA in DMF at 75°C for 7 hours .
Structural Characterization Q: What analytical techniques are employed to confirm the structure and purity of this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard. For example, LC-MS ([M+H]⁺ at m/z 489.2) and HRMS (calc. 489.1250 vs. found 489.1258) validate molecular weight and purity . X-ray crystallography is used for absolute configuration determination, as demonstrated in related derivatives (e.g., crystal space group P2₁2₁2₁, Z = 4) .
Advanced Research Questions
Application in Radiolabeled Tracers Q: How is this compound modified for use as a 5-HT4 receptor radiotracer in neuroimaging? A: Structural derivatives like (1-butylpiperidin-4-yl)methyl-7-iodo analogs are radiolabeled with ¹²³I or ¹¹C for SPECT/PET imaging. Critical steps include introducing iodine at the 7-position and optimizing lipophilicity to enhance blood-brain barrier penetration. For example, [¹²³I]1 showed potential for SPECT, but rapid metabolism limited its utility, prompting fluorinated analogs for longer half-lives .
Structure-Activity Relationships (SAR) in Drug Design Q: How do substitutions on the dioxane ring influence biological activity, such as PARP1 inhibition? A: Carboxamide derivatives at the 5-position are synthesized via HATU-mediated coupling, with electron-withdrawing groups (e.g., nitro, cyano) enhancing PARP1 binding affinity. SAR studies reveal that substituents on the dioxane ring modulate steric and electronic interactions, as validated by IC₅₀ assays and molecular docking .
Computational Modeling and Material Science Applications Q: How is computational modeling used to design derivatives for OLEDs or enzyme inhibition? A: Density Functional Theory (DFT) optimizes charge-transfer properties in phenanthroimidazole-based OLED materials. For example, pyrene-substituted derivatives exhibit enhanced singlet exciton utilization (e.g., DDPPPA and DDPBA with λₑₘ = 450–500 nm) . In enzyme inhibition, pharmacophore modeling identifies key hydrogen-bonding interactions with PARP1’s NAD⁺-binding domain .
Contradictions in Radioligand Efficacy Q: Why do some iodinated derivatives fail in vivo despite high in vitro receptor affinity? A: Rapid metabolism and low brain penetration limit utility. For instance, [¹²³I]1 had high 5-HT4R affinity (Kᵢ < 1 nM) but poor pharmacokinetics. Solutions include fluorination (e.g., ¹⁸F analogs) to improve metabolic stability and lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
